molecular formula C13H18O3 B13939169 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 63014-66-4

6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B13939169
CAS No.: 63014-66-4
M. Wt: 222.28 g/mol
InChI Key: JXHNNJGVMILZBW-UHFFFAOYSA-N
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Description

6-(Cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is a derivative of 3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 40915-37-5), a cyclic compound with a six-membered dihydropyran ring and a carboxylic acid group at the 5-position . The 6-position of the target compound is substituted with a cyclohexylidenemethyl group, introducing a conjugated exocyclic double bond and a bulky cyclohexyl moiety.

Properties

CAS No.

63014-66-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C13H18O3/c14-13(15)11-7-4-8-16-12(11)9-10-5-2-1-3-6-10/h9H,1-8H2,(H,14,15)

InChI Key

JXHNNJGVMILZBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=C(CCCO2)C(=O)O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with appropriate reagents to introduce the methylene group.

    Construction of the Dihydropyran Ring: This step involves the cyclization of intermediates to form the dihydropyran ring.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Core Structure: 3,4-Dihydro-2H-pyran-5-carboxylic Acid

Key Properties :

  • Molecular Formula : C₆H₈O₃
  • Molecular Weight : 128.13 g/mol
  • Functional Group : Carboxylic acid at the 5-position.
  • Applications : A versatile building block in organic synthesis, used to develop pharmaceuticals (e.g., oleuropein derivatives ) and agrochemicals.

Comparison: The target compound retains the dihydropyran core but adds a cyclohexylidenemethyl group at the 6-position.

Methyl-Substituted Analogs: 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Key Properties :

  • Molecular Formula : C₇H₁₀O₃
  • Molecular Weight : 142.15 g/mol
  • Melting Point : 119°C
  • Synthesis : Prepared via functionalization of the 6-position, often through lithiation or electrophilic substitution .

Comparison :

  • Substituent Effects : The methyl group is smaller and less electron-withdrawing than the cyclohexylidenemethyl group, resulting in higher solubility in polar solvents and lower steric hindrance.
  • Applications : Used in hydrogen storage research and as a precursor for bioactive molecules .

Ester Derivatives: Ethyl 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylate

Key Properties :

  • Molecular Formula : C₉H₁₂O₃
  • Functional Group : Ethyl ester at the 5-position .
  • Reactivity : Hydrolyzes to the carboxylic acid under acidic or basic conditions.

Comparison :

  • Bioactivity : Ester derivatives (e.g., oleuropein methyl ester) exhibit anti-inflammatory effects by inhibiting NF-κB and MAPK pathways . The target compound’s carboxylic acid group may enhance hydrogen-bonding interactions compared to esters.
  • Synthetic Utility : Esters are intermediates in drug discovery, enabling controlled release of active metabolites .

Photooxygenation-Reactive Analogs: Ethyl 6-Ethyl/Isopropyl-3,4-dihydro-2H-pyran-5-carboxylate

Key Properties :

  • Substituents : Ethyl or isopropyl groups at the 6-position .
  • Reactivity : Undergo singlet oxygen reactions with rate constants influenced by substituent size and electronic effects .

Comparison :

  • Kinetic Differences : Bulky substituents (e.g., cyclohexylidenemethyl) may slow photooxygenation due to steric shielding, whereas smaller groups (methyl, ethyl) facilitate faster reactions.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Applications
3,4-Dihydro-2H-pyran-5-carboxylic acid C₆H₈O₃ 128.13 None Not reported Organic synthesis
6-Methyl derivative C₇H₁₀O₃ 142.15 Methyl 119 Hydrogen storage
Ethyl 6-methyl ester C₉H₁₂O₃ 168.19 Ethyl ester Not reported Anti-inflammatory agents
Target compound C₁₃H₁₆O₃ 220.27* Cyclohexylidenemethyl Not reported Hypothesized: Drug discovery

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Flexibility : The 6-position of dihydropyran derivatives is amenable to functionalization via lithiation, enabling the introduction of diverse groups (e.g., methyl, cyclohexylidenemethyl) .
  • Biological Activity : Methyl esters of the core structure (e.g., oleuropein) inhibit inflammatory mediators like COX-2 and MMPs , suggesting the target compound’s carboxylic acid group could enhance target binding.
  • Stability and Reactivity : Bulky substituents may improve metabolic stability but reduce solubility, necessitating formulation optimization for pharmaceutical use.

Biological Activity

6-(Cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, cytotoxic effects, and possible mechanisms of action based on recent research findings.

  • Molecular Formula : C12H18O3
  • Molecular Weight : 210.27 g/mol
  • CAS Number : Not specifically listed but related compounds exist in literature.

Biological Activity Overview

The biological activity of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Anti-Cancer Activity

Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of prostate (PC-3) and breast (MCF-7) cancer cells.

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of several analogues of 3,4-dihydro-2H-pyran derivatives on cancer cell lines.
    • Results indicated that certain substitutions on the dihydropyran ring enhanced cytotoxicity compared to the parent compound .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of apoptotic markers following treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-(cyclohexylidenemethyl)-3,4-dihydro-2H-pyran-5-carboxylic acid. Modifications to the cyclohexyl group or variations in the carboxylic acid moiety can lead to significant changes in potency and selectivity against cancer cells.

SubstituentEffect on Cytotoxicity
CyclohexylEnhances activity
Aromatic ringsVaries; some increase potency
Alkyl chainsGenerally decreases activity

Pharmacological Potential

The pharmacological potential of this compound extends beyond anti-cancer properties. Preliminary studies suggest that it may also possess anti-inflammatory and antimicrobial activities, although these areas require further investigation.

Future Research Directions

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Further elucidating the pathways through which this compound induces cytotoxicity.
  • Synthesis of Derivatives : Exploring new derivatives to enhance selectivity and reduce toxicity.

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